molecular formula C9H18ClNO2 B1378707 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride CAS No. 1461704-62-0

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride

Cat. No.: B1378707
CAS No.: 1461704-62-0
M. Wt: 207.7 g/mol
InChI Key: JNXDENNRAMRJHK-UHFFFAOYSA-N
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Description

“3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1461704-62-0 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H17NO2.ClH/c1-2-11-8-6-7(10)9(8)4-3-5-12-9;/h7-8H,2-6,10H2,1H3;1H" . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Biodegradable Polymer Production

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride, though not directly mentioned, can be inferred to relate to studies focusing on the conversion of biomass to valuable chemicals for polymer production. A significant application in scientific research is the synthesis of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from plant feedstocks. These biodegradable polymers are produced efficiently from structurally related carbon sources such as alkanes and alkanoic acids, presenting an eco-friendly alternative to conventional plastics. Advances in fermentation processes highlight the potential for producing these polymers from cheaper, unrelated carbon sources like glucose, with metabolic engineering further increasing productivity and lowering production costs (Sun et al., 2007).

Environmental Remediation

The compound's relevance extends to environmental remediation, specifically in the degradation of persistent organic pollutants. Studies on the removal of sulfamethoxazole, a persistent organic pollutant with N-amine groups, from aqueous solutions using advanced oxidation processes (AOPs) and cleaner techniques highlight the broader application of related compounds in treating contaminated water. This research underscores the importance of developing sustainable and cost-effective technologies for environmental cleanup (Prasannamedha & Kumar, 2020).

Advanced Material Synthesis

In the realm of materials science, the synthesis of novel compounds and materials from biomass derivatives is a growing area of interest. The transformation of plant biomass into furan derivatives, like 5-ethoxymethylfurfural—a compound structurally related to this compound—illustrates the potential for creating a new generation of polymers, functional materials, and fuels. This research suggests a future where renewable biomass can significantly replace non-renewable hydrocarbon sources in chemical production, contributing to a more sustainable industry (Chernyshev et al., 2017).

Corrosion Inhibition

The utilization of carbohydrate polymers as corrosion inhibitors for metal substrates demonstrates another scientific application. Carbohydrate polymers, which may share functional groups with this compound, have shown effectiveness in protecting metals from corrosion. This application is particularly relevant in industrial processes where metal longevity and durability are critical. The review of carbohydrate polymers in corrosion inhibition highlights the potential for using naturally occurring substances in protective coatings, offering an eco-friendly alternative to traditional corrosion inhibitors (Umoren & Eduok, 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

3-ethoxy-5-oxaspiro[3.4]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-11-8-6-7(10)9(8)4-3-5-12-9;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDENNRAMRJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461704-62-0
Record name 5-Oxaspiro[3.4]octan-1-amine, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461704-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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